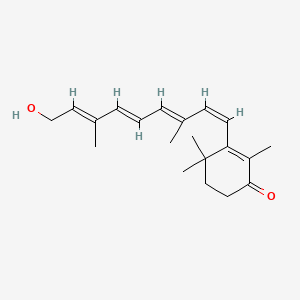

9-cis-4-Ketoretinol

Description

Overview of Retinoid Isomers and Their Diverse Biological Roles in Scientific Inquiry

Retinoids are characterized by a basic structure consisting of a cyclic end group, a polyene side chain, and a polar end group. wikipedia.org However, subtle variations in the spatial arrangement of their atoms, known as isomerization, give rise to a diverse family of molecules with distinct biological activities. sciex.com The most well-known isomers include all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA). nih.gov

ATRA is a high-affinity ligand for the retinoic acid receptors (RARs), while 9-cis-RA is unique in its ability to bind to and activate both RARs and retinoid X receptors (RXRs). nih.govnih.govnih.gov This dual activity allows 9-cis-RA to influence a broader range of cellular processes. nih.govstemcell.com RXRs can form heterodimers with other nuclear receptors, including those for vitamin D and thyroid hormone, placing 9-cis-RA at a crucial intersection of multiple signaling pathways. nih.gov

The diverse roles of retinoid isomers are a subject of intense scientific investigation. For instance, 11-cis-retinal (B22103) is essential for vision, acting as the chromophore in photoreceptor cells. sci-hub.sescbt.com In contrast, ATRA is a key regulator of gene expression, controlling cellular growth and differentiation. sci-hub.senih.gov Research has demonstrated the potential of various retinoid isomers in cancer therapy, with studies showing their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.goviarc.fraacrjournals.org The specific effects of each isomer are often cell-type dependent, highlighting the complexity of retinoid signaling. nih.gov

| Retinoid Isomer | Primary Receptor(s) | Key Biological Roles |

|---|---|---|

| all-trans-Retinoic Acid (ATRA) | Retinoic Acid Receptors (RARs) | Gene regulation, cell differentiation, proliferation, embryonic development. sci-hub.senih.gov |

| 9-cis-Retinoic Acid (9-cis-RA) | RARs and Retinoid X Receptors (RXRs) | Broad regulatory effects through RAR and RXR pathways, including cell growth inhibition and apoptosis induction. nih.govnih.govstemcell.com |

| 11-cis-Retinal | Opsin | Essential for vision as the chromophore in photoreceptor cells. sci-hub.sescbt.com |

| 13-cis-Retinoic Acid | Unknown primary pathway | Appears to function as a growth factor. wikipedia.org |

Academic Significance of Oxidized Retinoid Metabolites in Cellular Regulation

The biological activity of retinoids is not limited to the primary isomers. The metabolism of these compounds, particularly through oxidation, generates a further layer of regulatory complexity. bioscientifica.com Oxidized retinoid metabolites were once considered mere inactive byproducts destined for clearance. tib.eu However, emerging research has revealed that these molecules can possess their own distinct biological activities, acting as signaling molecules in their own right. bioscientifica.commdpi.comebi.ac.uk

For example, 4-oxo-retinoic acid, a metabolite of ATRA, has been shown to have biological effects. bioscientifica.com Similarly, the 9-cis-substituted retinoic acid metabolite, S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA), has been characterized as a biologically active compound that can activate RAR-dependent gene transcription. tib.eunih.gov These findings underscore the importance of studying the entire metabolic cascade of retinoids to fully comprehend their regulatory influence. The oxidation of retinoids is mediated by enzymes such as those from the cytochrome P450 family, specifically the CYP26 enzymes. bioscientifica.com

Current Research Landscape and Unaddressed Questions Regarding 9-cis-4-Ketoretinol (B563076)

Within this intricate web of retinoid biology, this compound remains a relatively understudied compound. While its existence as a metabolite is known, its specific biological functions and mechanisms of action are still largely undefined. scbt.compharmaffiliates.com

Current research on related oxidized retinoids provides a framework for investigation. For instance, studies on 9-cis-4-oxo-retinoic acid, a closely related compound, have shown that it can bind to both RARs and RXRs, though its activation of RXRs is weak. researchgate.net This suggests that this compound might also interact with these receptors, potentially modulating gene expression in a unique manner.

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

3-[(1Z,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9-,15-7+,16-12+ |

InChI Key |

PLIUCYCUYQIBDZ-XPVCMWBDSA-N |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C\C(=C\CO)\C)\C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Molecular Mechanisms and Cellular Signaling Mediated by 9 Cis 4 Ketoretinol and Its Analogs

Ligand-Dependent Activation of Nuclear Retinoic Acid Receptors by 4-Oxoretinol (B14405) Analogs

Retinoid signaling is classically mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govaacrjournals.org These ligand-activated transcription factors regulate gene expression by binding to specific DNA sequences known as retinoic acid response elements (RAREs). aacrjournals.org Studies have identified 4-oxoretinol (4-oxo-ROL), a metabolite of retinol (B82714), as a novel, naturally occurring retinoid capable of directly activating this pathway. nih.govpnas.org In differentiating F9 teratocarcinoma cells, a significant portion of retinol is metabolized into 4-hydroxyretinol (B1238223) and 4-oxo-ROL. pnas.orgcolumbia.edu This discovery positions 4-oxo-ROL and its analogs not merely as inactive catabolites but as active signaling molecules.

A remarkable feature of 4-oxoretinol is its ability to bind to and transactivate RARs despite lacking the terminal carboxyl group characteristic of retinoic acid. columbia.eduebi.ac.uk Research demonstrates that 4-oxo-ROL is a physiological retinoid that can activate transcription through all three RAR subtypes (α, β, and γ). columbia.edu

This activation is potent, with low concentrations of 4-oxo-ROL (e.g., 10⁻⁹ or 10⁻¹⁰ M) being sufficient to stimulate the receptors. nih.govpnas.org In fact, at these lower concentrations, 4-oxo-ROL has been shown to be more active than its acidic counterpart, 4-oxoretinoic acid (4-oxo-RA). columbia.edu This potent activity underscores its potential significance as an endogenous signaling molecule in cellular differentiation and other physiological processes. nih.govebi.ac.uk

The functional consequence of RAR activation by 4-oxoretinol is the modulation of a specific suite of target genes. Studies in various cell models, including normal human mammary epithelial cells (HMECs) and F9 stem cells, have elucidated the genomic response to this retinoid. ebi.ac.ukresearchgate.net

In HMECs, both 4-oxo-ROL and atRA were found to inhibit cell proliferation and regulate the expression of a large number of genes, including transcription factors, nuclear receptor co-regulators, and protein kinases. dtic.mil Crucially, while there is a noticeable overlap in the genes regulated by both retinoids, 4-oxo-ROL was not converted to atRA in these cells. dtic.milnih.gov This indicates that 4-oxo-ROL exerts its biological activity through its own intrinsic ability to activate RARs, rather than serving as a pro-drug for atRA. nih.govnih.gov

Gene expression analyses have identified several specific genes whose expression is altered by 4-oxo-ROL treatment in HMECs. nih.govdntb.gov.ua

Table 1: Genes Regulated by 4-Oxoretinol in Human Mammary Epithelial Cells (HMECs)

| Gene Symbol | Gene Name | Regulation |

|---|---|---|

| ABCG1 | ATP-binding cassette G1 | Changed |

| ADRB2 | Adrenergic Receptor Beta 2 | Changed |

| RAC2 | Ras-related C3 botulinum toxin substrate 2 | Changed |

| SDR1 | Short-chain dehydrogenase/reductase 1 | Changed |

Data derived from studies on HMECs treated with 4-oxo-ROL. nih.gov

Similarly, in F9 cells, 4-oxo-ROL effectively induces differentiation markers. For instance, it is more biologically active than retinol in inducing Hoxa-1 gene expression and also upregulates Laminin B1 transcripts. columbia.edu

Investigation of Retinoid X Receptor (RXR) Interactions and Absence of Direct Activation by 4-Oxoretinol

While 4-oxoretinol and its analogs are effective activators of the RAR pathway, their interaction with the other major retinoid receptor family, the RXRs, is distinctly different. Multiple studies have conclusively shown that 4-oxo-ROL does not bind to or transcriptionally activate the retinoid X receptors. nih.govpnas.orgebi.ac.uk

This specificity is a critical aspect of its signaling profile. RXRs are unique in their ability to form heterodimers with a wide range of other nuclear receptors, including RARs, the vitamin D receptor, and thyroid hormone receptors. frontiersin.org The natural ligand for RXRs is generally considered to be 9-cis-retinoic acid. frontiersin.org The inability of 4-oxo-ROL to activate RXRs means that its biological effects are mediated specifically through RAR-dependent pathways, differentiating its signaling mechanism from that of pan-agonists like 9-cis-retinoic acid which activate both RARs and RXRs. aacrjournals.org

Exploration of Non-Canonical Retinoid Signaling Pathways Involving 9-cis-4-Ketoretinol (B563076)

Beyond the classical genomic pathway involving nuclear receptor activation and gene transcription, retinoids can also elicit rapid, non-genomic effects. nih.gov These non-canonical pathways often involve the activation of cytoplasmic signaling cascades and can occur independently of nuclear receptor-mediated transcription. researchgate.net

Evidence suggests that retinoids can trigger rapid signaling events within the cell. For example, treatment of SH-SY5Y neuroblastoma cells with atRA or 9-cis-RA leads to the rapid phosphorylation and activation of the downstream kinase Akt, a key component of the PI3K signaling pathway. nih.gov This activation occurs quickly and independently of new protein synthesis, pointing to a non-genomic mechanism. nih.gov Such non-canonical actions can also involve the modulation of other kinase cascades like the p38 MAPK pathway. researchgate.net These rapid responses allow cells to react swiftly to retinoid signals, complementing the slower, transcription-based genomic effects.

Further expanding the complexity of retinoid signaling is the existence of pathways that are independent of the canonical RAR and RXR receptors. One such non-canonical pathway involves fatty-acid binding proteins (FABPs). mdpi.com In this mechanism, FABP5 can bind to retinoic acid and transport it to peroxisome proliferator-activated receptors (PPARs), leading to the activation of a different set of target genes. mdpi.com This pathway's outcome can be distinct from RAR-mediated signaling; for instance, in some contexts, RAR activation by RA promotes apoptosis, while PPARβ/γ activation by RA can repress it. mdpi.com The cellular response is thus modulated by the relative abundance of different intracellular binding proteins like CRABP (which delivers RA to RARs) and FABP5. mdpi.com This highlights a sophisticated layer of regulation where the ultimate biological effect of a retinoid can be determined by parallel, and sometimes opposing, signaling pathways.

Influence of this compound on Cellular Homeostasis and Stress Responses

Cellular homeostasis refers to the intricate processes by which a cell maintains a stable internal environment in response to fluctuating external or internal conditions. ebi.ac.ukwou.edu This equilibrium is fundamental for normal cellular function, metabolism, growth, and survival. qiagen.com Disruptions to this delicate balance can trigger cellular stress, lead to dysfunction, and contribute to a variety of disease states. qiagen.com Retinoids, a class of compounds derived from vitamin A, are known to be significant modulators of cellular processes. Among these, this compound, a metabolite of retinol, is implicated in influencing cellular homeostasis and responses to stress. Its specific chemical structure, featuring a ketone group at the fourth position of the cyclohexenyl ring, dictates its unique biochemical reactivity and interactions within the cellular environment. scbt.com The compound's role in these regulatory events stems from its ability to participate in and modulate critical signaling pathways.

Modulation of Oxidative Stress Pathways

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates through antioxidant defenses. This imbalance can damage cellular components like DNA, proteins, and lipids. The retinoid metabolite 4-Keto Retinol is recognized for its role in oxidative stress responses, highlighting its dynamic behavior in cellular environments. scbt.com

While direct and extensive research on this compound is specific, the effects of related retinoids, particularly the all-trans-retinal (B13868) isomer, provide significant insights. All-trans-retinal has been shown to induce oxidative stress in retinal pigment epithelial (RPE) cells. Studies have demonstrated that incubation with all-trans-retinal leads to a significant increase in intracellular oxidized glutathione (B108866) (GSSG) and the production of lipid hydroperoxides, both of which are markers of oxidative stress. nih.gov Cells possess defense mechanisms to counteract these effects, with the glutathione system being a primary component. nih.gov The response to retinoid-induced stress involves the synthesis and maintenance of reduced glutathione (GSH), which is a crucial antioxidant. nih.gov The ability of 4-keto retinoids to participate in electron transfer processes may underscore their role in modulating cellular responses to such environmental stimuli. scbt.com

Table 1: Research Findings on Retinoid-Induced Oxidative Stress Markers

| Retinoid | Cell Type | Finding | Implication | Reference |

| all-trans-retinal | Human Retinal Pigment Epithelial (hRPE) cells | Increased intracellular oxidized glutathione (GSSG) and lipid hydroperoxides. | Induction of oxidative stress. | nih.gov |

| all-trans-retinal | Human Retinal Pigment Epithelial (hRPE) cells | Increased extracellular glutathione (GSH and GSSG) levels. | Cellular response to export oxidized components. | nih.gov |

| 4-Keto Retinol | General Cellular Environments | Noted for its role in oxidative stress responses. | Potential modulator of redox balance. | scbt.com |

Impact on Intracellular Signaling Cascades (e.g., PI3K)

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that governs a wide array of fundamental cellular functions. nih.gov These include cell growth, proliferation, survival, metabolism, and motility. wikipedia.orgoncotarget.com The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. nih.govoncotarget.com This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting proteins like AKT (also known as Protein Kinase B) to the cell membrane, where it is subsequently phosphorylated and activated. nih.gov Activated AKT then phosphorylates a multitude of downstream targets, orchestrating the pathway's diverse cellular effects. wikipedia.org

Given its central role, aberrant activation of the PI3K/AKT pathway is a common feature in many diseases, including a wide range of cancers, where it promotes cell proliferation and reduces apoptosis (programmed cell death). nih.govwikipedia.org The pathway is tightly regulated by tumor suppressors, most notably PTEN (Phosphatase and Tensin Homolog), which counteracts PI3K activity by dephosphorylating PIP3 back to PIP2. nih.govwikipedia.org

While direct evidence detailing the specific impact of this compound on the PI3K signaling cascade is not prominent in current research literature, the known interactions of other retinoids with major signaling networks suggest that this is a plausible area of influence. The PI3K pathway's extensive crosstalk with other signaling networks means that modulation of one pathway can have cascading effects on others. oncotarget.com For instance, retinoids are known to influence gene expression and cellular differentiation, processes that are also under the control of PI3K/AKT signaling. However, specific studies demonstrating that this compound directly phosphorylates or inhibits components of the PI3K pathway are required to establish a definitive link.

Table 2: Overview of the PI3K/Akt Signaling Pathway

| Component | Type | Function |

| Receptor Tyrosine Kinases (RTKs) | Receptors | Bind extracellular growth factors (e.g., EGF, IGF-1) to initiate pathway activation. oncotarget.com |

| PI3K (Phosphatidylinositol 3-kinase) | Enzyme (Kinase) | Phosphorylates PIP2 to form the second messenger PIP3. nih.gov |

| PIP3 (Phosphatidylinositol-3,4,5-trisphosphate) | Second Messenger | Recruits Akt and PDK1 to the plasma membrane. nih.gov |

| PTEN (Phosphatase and Tensin Homolog) | Enzyme (Phosphatase) | Dephosphorylates PIP3 to PIP2, acting as a tumor suppressor and negative regulator of the pathway. wikipedia.org |

| Akt (Protein Kinase B) | Enzyme (Kinase) | Key signaling node; phosphorylates numerous downstream substrates to regulate cell survival, growth, and metabolism. wikipedia.org |

| mTOR (mammalian Target of Rapamycin) | Enzyme (Kinase) | A key downstream effector of Akt, controlling protein synthesis and cell growth. wikipedia.org |

Cellular and Physiological Functions of 9 Cis 4 Ketoretinol in Model Organisms and Cell Culture

Regulation of Cell Differentiation Processes by 9-cis-4-Ketoretinol (B563076) Analogs

Retinoids, derivatives of vitamin A, are potent regulators of cell differentiation, a process essential for normal development and tissue maintenance. mdpi.comresearchgate.net Analogs of this compound, such as all-trans-retinoic acid (at-RA) and 9-cis-retinoic acid (9-cis-RA), have been extensively studied for their ability to induce differentiation in various cell types. These compounds exert their effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of target genes. mdpi.comatsjournals.org

F9 embryonic teratocarcinoma cells are a well-established model for studying the effects of retinoids on stem cell differentiation. All-trans-retinoic acid is known to induce the differentiation of these cells into primitive endoderm. nih.govnih.gov During this process, a novel retinoid synthetic pathway has been identified where retinol (B82714) (vitamin A) is metabolized into 4-hydroxyretinol (B1238223) and subsequently to all-trans-4-oxoretinol (4-oxo-ROL). nih.govpnas.org

Significantly, all-trans-4-oxoretinol itself is a biologically active retinoid that can induce differentiation in F9 cells. nih.govebi.ac.uk Studies have shown that 4-oxo-ROL can bind to and transcriptionally activate retinoic acid receptors (RARs) at low concentrations, even though it lacks the typical carboxylic acid group found in retinoic acid. nih.govpnas.orgebi.ac.uk This activation of RARs is sufficient to trigger the differentiation program in F9 cells without the need for it to be converted into an acidic form. nih.govebi.ac.uk This finding suggests that 4-oxo-ROL may function as a novel signaling molecule in the regulation of cell differentiation. nih.govebi.ac.uk In differentiating F9 cells treated with at-RA, approximately 10-15% of the retinol in the culture is converted to 4-hydroxyretinol and 4-oxo-ROL over an 18-hour period. nih.govpnas.org

Table 1: Effects of Retinoid Analogs on F9 Cell Differentiation

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| all-trans-Retinoic Acid (at-RA) | Induces differentiation to primitive endoderm. | Activates RARs. | nih.govnih.gov |

| all-trans-4-Oxoretinol (4-oxo-ROL) | Induces differentiation. | Binds and activates RARs directly. | nih.govebi.ac.uk |

Retinoids are recognized for their potential in differentiation therapy for neuroblastoma, a pediatric cancer of the peripheral sympathetic nervous system. biorxiv.orgcncfhope.org Several isomers of retinoic acid, including all-trans-RA, 13-cis-RA, and 9-cis-RA, have been shown to inhibit cell growth and induce neuronal differentiation in human neuroblastoma cell lines like IMR-32. mdpi.comcancer.govnih.gov These retinoids can promote the maturation of neuroblastoma cells into more benign, neuron-like cells. cncfhope.org

Studies comparing different retinoic acid isomers have revealed differential effects. For instance, in the IMR-32 cell line, all-trans-RA was found to be a more potent inducer of the neurotrophic factor receptor TrkA, a marker of neuronal differentiation, compared to 9-cis-RA and 13-cis-RA. nih.gov However, 9-cis-RA has been shown to be more potent than all-trans-RA in inhibiting the growth of some neuroblastoma cells. iarc.fr The differentiation process in neuroblastoma cells involves the activation of specific signaling pathways and transcription factors, including the cyclic AMP-responsive-element-binding-protein (CREB). nih.gov

Beyond cancer therapy, retinoids play a crucial role in the development of the nervous system. nih.gov They are involved in patterning the developing brain and spinal cord. nih.gov In vitro studies using rat neural stem cells have demonstrated that 9-cis-RA can increase the number of neurons derived from these cultures. stemcell.com Furthermore, 9-cis-RA promotes the differentiation of oligodendrocyte precursor cells, which are responsible for myelination in the central nervous system. stemcell.comsums.ac.ir This effect is partly mediated through the inhibition of signaling pathways like Notch, as evidenced by the downregulation of the HES5 gene. sums.ac.ir

Table 2: Comparative Effects of Retinoic Acid Isomers on Neuroblastoma Cells

| Retinoic Acid Isomer | Effect on Proliferation | Effect on Differentiation (TrkA expression) | Reference |

|---|---|---|---|

| all-trans-RA (AT-RA) | Inhibitory | Strong induction | nih.gov |

| 9-cis-RA (9c-RA) | Inhibitory (more potent in some lines) | Moderate induction | nih.goviarc.fr |

| 13-cis-RA (13c-RA) | Most effective inhibitor | Less induction than AT-RA | nih.gov |

Contributions to Developmental Morphogenesis and Pattern Formation in Model Organisms (e.g., Xenopus Embryos)

Retinoids are known to be powerful morphogens, meaning they can influence the spatial patterning of cells and tissues during embryonic development. nih.govcapes.gov.br The administration of exogenous retinoids can lead to significant developmental abnormalities, highlighting their role in normal morphogenesis. capes.gov.brcdnsciencepub.com

Studies using the frog embryo model, Xenopus laevis, have provided direct evidence for the morphogenetic activity of 4-oxoretinol (B14405), a metabolite of retinol. pnas.org When administered to Xenopus embryos at the blastula stage, all-trans-4-oxoretinol was found to be active in causing axial truncation, a hallmark effect of retinoid excess on embryonic patterning. nih.govpnas.orgebi.ac.uk This demonstrates that, like its effects on cell differentiation, 4-oxoretinol is a biologically active retinoid in the context of embryonic development.

In other model organisms, such as the chicken embryo, retinoic acid has been shown to modulate the orientation and phenotype of skin appendages like feathers. researchgate.net It can disrupt the normal antero-posterior axis of feather buds and even transform them into scale-like structures. researchgate.net These effects are concentration-dependent and suggest that retinoids can modulate the endogenous signals that guide pattern formation. researchgate.net Retinoids are also critical for the proper development of the lungs, where a precise balance of retinoic acid synthesis and degradation is required for normal branching morphogenesis. biologists.com

Exploration of Retinoid Influence on Neuronal Functions in Invertebrate Models

The influence of retinoids on the nervous system is not limited to vertebrates; a conserved role for these molecules has been identified in invertebrate models. amazon.comoup.com Studies in the mollusk Lymnaea stagnalis have shown that retinoic acid is involved in memory formation and can modify the electrical synapses between central neurons. frontiersin.orgfrontiersin.org This suggests that the role of retinoids in synaptic plasticity and cognitive functions is evolutionarily ancient.

The signaling machinery for retinoic acid, including receptors analogous to RARs and RXRs, has been found in various non-chordate animals, including mollusks. frontiersin.org In the Pacific oyster, Crassostrea gigas, the expression of a retinoic acid receptor (CgRAR) is elevated in response to all-trans-RA, and this receptor can form a heterodimer with the oyster's RXR homolog. frontiersin.org This indicates that the fundamental mechanisms of retinoid signaling are conserved across diverse animal phyla. These invertebrate models provide a valuable platform for dissecting the fundamental roles of retinoids, including analogs of this compound, in neuronal signaling and behavior. nih.gov

Modulation of Electrical Properties and Calcium Signaling in Neurons

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on the electrical properties and calcium signaling in neurons. While the broader family of retinoids is known to influence neuronal function, the unique activities of the 9-cis-4-keto metabolite in this context have not been elucidated in published research.

However, without specific studies on this compound, any potential role it might play in modulating these fundamental neuronal activities remains speculative. Future research would be necessary to investigate whether this compound interacts with neuronal ion channels, influences calcium homeostasis, or alters the electrical characteristics of neurons.

Implications for Memory Formation and Synaptic Function

Consistent with the lack of data on its effects on basic neuronal properties, there is no direct scientific evidence linking this compound to memory formation or synaptic function. The processes of learning and memory are intricately linked to the concept of synaptic plasticity, which involves activity-dependent modifications in the strength of synaptic connections.

The formation of long-term memories, for instance, is understood to involve a complex cascade of biochemical events in brain regions like the hippocampus, leading to changes in gene expression and the synthesis of new proteins that stabilize synaptic changes. These processes are heavily dependent on the precise regulation of neurotransmitter systems and intracellular signaling pathways.

Given the established roles of other retinoids, such as all-trans retinoic acid, in synaptic plasticity and cognitive functions, it is conceivable that metabolites like this compound could also possess neuromodulatory properties. However, in the absence of dedicated research, any potential implications for memory and synaptic function are yet to be discovered. Elucidating the specific interactions of this compound with synaptic proteins, receptors, or signaling molecules would be a prerequisite to understanding any role it might play in these higher-order cognitive processes.

Quantitative Analytical Methodologies for 9 Cis 4 Ketoretinol Research

Advanced Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic techniques are fundamental for the separation of 9-cis-4-ketoretinol (B563076) from a complex mixture of other retinoid isomers and metabolites present in biological matrices. The inherent instability and structural similarity of retinoids pose significant analytical challenges, requiring high-resolution separation methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids, including 4-oxo-retinoids. For the quantification of compounds like this compound, reversed-phase HPLC is commonly utilized.

A typical HPLC method for the simultaneous determination of 9-cis-retinoic acid and its major metabolite, 4-oxo-9-cis-retinoic acid, in human plasma involves extraction of the analytes from the plasma, followed by separation on a C18 column. nih.gov UV detection is a common and robust method for the quantification of retinoids, leveraging their strong UV absorbance. vitas.no For instance, 4-oxo-retinoids can be monitored at a specific wavelength, such as 350 nm, to ensure selectivity. pku.edu.cn

Example HPLC Parameters for Retinoid Analysis:

| Parameter | Specification |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of aqueous and organic solvents (e.g., acetonitrile, methanol with buffers) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Typically around 325-350 nm for retinoids |

This table is illustrative and based on common practices for retinoid analysis.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, sensitivity, and faster analysis times. This is achieved through the use of columns with smaller particle sizes (<2 µm), which operate at higher pressures. For the analysis of complex retinoid mixtures, UPLC can provide superior separation of isomers.

A UPLC-MS/MS method has been successfully developed for the simultaneous analysis of retinoic acids and their 4-oxo metabolites in various water matrices, demonstrating the capability of UPLC for resolving these closely related compounds. pku.edu.cn The high separation power of UPLC, when coupled with mass spectrometry, allows for the detection and quantification of endogenous retinoids, including 9-cis-retinoic acid and 4-oxo-13-cis-retinoic acid, in human serum at low nanomolar concentrations. nih.gov This high-resolution capability is crucial for accurately profiling the retinoid metabolic pathway.

Mass Spectrometry-Based Approaches for Definitive Identification and Metabolomic Profiling

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound, providing molecular weight and structural information with high specificity and sensitivity.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of small molecules like this compound. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that serves as a molecular fingerprint, allowing for unambiguous identification.

For instance, in the analysis of 9-cis-retinoic acid and its 4-oxo metabolite, specific precursor-to-product ion transitions are monitored for quantification. For 4-oxo-9-cis-retinoic acid, a transition of m/z 313.4→269.3 has been used. semanticscholar.org This specific fragmentation provides a high degree of certainty in the identification of the analyte. The fragmentation of the carbonyl group in ketones, known as alpha cleavage, is a common pattern observed in mass spectrometry and would be a key fragmentation pathway for identifying 4-keto retinoids. youtube.com

Illustrative MS/MS Transitions for Retinoid Analysis:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 9-cis-Retinoic Acid | 299.4 | 255.2 |

| 4-oxo-9-cis-Retinoic Acid | 313.4 | 269.3 |

| Isotretinoin-d5 (Internal Standard) | 304.4 | 260.2 |

Data sourced from a study on 9-cis-retinoic acid and its 4-oxo metabolite. semanticscholar.org

Quantitative metabolomics aims to measure the dynamic changes in a large number of metabolites within a biological system. This approach is crucial for understanding the complex interplay of various compounds within the retinoid metabolism pathway. By employing techniques like UPLC-MS/MS, researchers can simultaneously quantify a panel of retinoids, including retinol (B82714), its esters, various isomers of retinoic acid, and their oxidized metabolites like 4-oxo derivatives. researcher.life

Metabolomic profiling of serum retinol has revealed associations with various metabolic pathways, highlighting the systemic effects of retinoid metabolism. nih.govfrontiersin.orgresearchgate.net Such studies provide a global view of how the levels of individual retinoids, including potentially this compound, are regulated and how they correlate with physiological or pathological states. The analysis of the retinol metabolism pathway is significant in understanding conditions like renal fibrosis and certain cancers. researcher.life

In Vitro and Ex Vivo Experimental Systems for Studying this compound Metabolism and Activity

To investigate the metabolic fate and biological activity of this compound, various in vitro and ex vivo experimental models are employed. These systems allow for controlled studies of enzymatic reactions and cellular responses.

In Vitro Metabolism with Liver Microsomes: Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a widely used in vitro system to study the metabolism of xenobiotics and endogenous compounds. researchgate.net Studies have shown that liver microsomal P450 isozymes are involved in the oxidation of retinoids, including the conversion of retinal isomers to their corresponding 4-oxo derivatives. nih.gov Specifically, isoform 1A2 has been shown to oxidize all-trans- and 9-cis-retinal to their 4-oxo forms. nih.gov This system is valuable for identifying the specific enzymes responsible for the formation of this compound. Other in vitro systems include liver S9 fractions, which contain both microsomal and cytosolic enzymes, providing a more complete metabolic profile. mdpi.comuni-regensburg.de

Ex Vivo Organ Cultures: Ex vivo models, such as organ-cultured human skin explants, provide a system that more closely mimics the in vivo environment. nih.gov These models maintain the cellular architecture and physiological functions of the tissue, allowing for the study of retinoid penetration, metabolism, and activity in a relevant biological context. For example, the metabolism of topically applied retinoids has been assessed in ex vivo human skin, providing insights into the formation of various metabolites within the different layers of the skin. nih.gov Such systems could be adapted to study the metabolism and effects of this compound in specific target tissues.

Cell Culture Models for Metabolic Pathway Tracing

In vitro cell culture systems are indispensable tools for elucidating the metabolic pathways of retinoids, including the formation and downstream conversion of this compound. Liver-derived cell lines, such as the human hepatoma cell line HepG2 and hepatic stellate cells (HSCs), are frequently used because the liver is the primary site for vitamin A metabolism and storage. nih.govacs.orgnih.gov These models allow researchers to trace the metabolic fate of precursor compounds like 9-cis-retinol under controlled conditions.

Studies using these cell lines have demonstrated the intricate enzymatic processes involved in retinoid metabolism. For instance, research on 9-cis-retinol metabolism in HepG2 and HSC-T6 stellate cells has shed light on the enzymes responsible for its conversion. nih.govacs.org Both cell types can take up 9-cis-retinol from the medium and esterify it, a crucial step in retinoid storage. nih.govacs.org Furthermore, these cells possess the enzymatic machinery to hydrolyze these esters, releasing the retinol for further metabolism. nih.gov

The conversion of 9-cis-retinol to its subsequent metabolites is a key area of investigation. Cell homogenates of HepG2 have been shown to convert all-trans-retinol to 9-cis-retinal, indicating a potential pathway for the synthesis of 9-cis retinoids. nih.govacs.org The oxidation of 9-cis-retinol to 9-cis-retinal is a critical step, catalyzed by enzymes like cis-retinol dehydrogenase (cRDH). nih.govnih.gov While the direct synthesis of this compound has not been extensively detailed in these models, the established metabolic capabilities of these cell lines for related 9-cis-retinoids make them suitable platforms for such investigations.

To trace these metabolic pathways with high precision, stable isotope labeling is a powerful technique. By introducing a labeled precursor, such as deuterium- or carbon-13-labeled 9-cis-retinol, into the cell culture, researchers can track the appearance of the label in downstream metabolites using mass spectrometry. This approach provides definitive evidence of metabolic conversion and helps to map the intricate network of retinoid metabolism.

| Metabolic Process | HepG2 Cells | HSC-T6 Cells | Key Enzymes Involved (Likely) | Reference |

|---|---|---|---|---|

| Uptake of 9-cis-retinol | Yes | Yes | N/A | nih.govacs.org |

| Esterification of 9-cis-retinol | Yes | Yes | Acyl-CoA:retinol acyltransferase (ARAT), Lecithin:retinol acyltransferase (LRAT) | nih.govacs.org |

| Hydrolysis of 9-cis-retinyl esters | Yes | Yes | Retinyl ester hydrolase(s) | nih.gov |

| Oxidation of 9-cis-retinol to 9-cis-retinal | Yes (in cell homogenates) | Not specified | cis-retinol dehydrogenase (cRDH) | nih.govacs.org |

Organotypic Slice Cultures for Tissue-Specific Investigations

While cell culture models are valuable, they lack the complex three-dimensional architecture and multicellular interactions of native tissues. Organotypic slice cultures, particularly precision-cut liver slices (PCLS), offer a more physiologically relevant ex vivo model for studying metabolism. nih.govalspi.commdpi.com These cultures maintain the complex interplay between different liver cell types, such as hepatocytes, hepatic stellate cells, Kupffer cells, and liver sinusoidal endothelial cells, which is crucial for understanding integrated metabolic pathways. nih.gov

PCLS have been successfully used to study the metabolism of various compounds, including retinoids. nih.gov For instance, studies using human liver slices have investigated changes in vitamin A metabolism over time in culture, demonstrating the model's utility for examining dynamic metabolic processes. nih.gov By applying labeled precursors like retinol-d6 to these slice cultures, researchers can quantify the formation rates of metabolites such as retinyl palmitate-d6 and all-trans-retinoic acid-d6, providing insights into tissue-level enzymatic activities. nih.govresearchgate.net

This methodology is directly applicable to the study of this compound. By incubating liver slices with 9-cis-retinol, it would be possible to investigate its conversion to this compound in a preserved tissue microenvironment. This approach allows for the investigation of how different cell types within the liver contribute to this metabolic pathway and how it might be regulated.

Beyond the liver, organotypic cultures from other tissues, such as skin and intestine, can also be employed to investigate tissue-specific aspects of this compound metabolism. nih.govnih.gov For example, human organotypic skin raft cultures have been adapted to analyze retinoid metabolism and the biosynthesis of all-trans-retinoic acid. nih.gov Similarly, intestinal models like the Caco-2 cell line, which mimics the absorptive enterocytes of the small intestine, have been used to study the initial steps of dietary vitamin A absorption and metabolism. nih.gov These models could be adapted to explore the role of extrahepatic tissues in the metabolism of 9-cis-retinoids.

| Model System | Tissue | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Precision-Cut Liver Slices (PCLS) | Liver | Preserves 3D tissue architecture and multicellular interactions. Reflects complex in vivo metabolism. | Investigating the formation and clearance of this compound in the primary organ of retinoid metabolism. | nih.govalspi.commdpi.com |

| Organotypic Skin Raft Cultures | Skin | Provides a 3D model of the epidermis to study local retinoid metabolism and signaling. | Studying the local synthesis and function of this compound in the skin. | nih.gov |

| Intestinal Slice/Cell Models (e.g., Caco-2) | Intestine | Models the absorption and initial metabolism of dietary retinoids. | Exploring the potential formation of this compound during the intestinal absorption of vitamin A precursors. | nih.gov |

Future Research Directions in 9 Cis 4 Ketoretinol Biology

Elucidation of Novel Biosynthetic Enzymes Specific to 9-cis-4-Ketoretinol (B563076) Synthesis

The enzymatic pathways that lead to the formation of this compound are not yet fully understood. While it is known that retinoids are derived from vitamin A, the specific enzymes that catalyze the conversion of precursors into this compound have not been definitively identified. Future research should focus on identifying and characterizing these novel biosynthetic enzymes. This will likely involve a combination of genetic, biochemical, and metabolomic approaches.

Recent discoveries in the biosynthesis of other complex natural products, such as chalkophomycin, have revealed novel enzymatic functions, including N-hydroxypyrrole biosynthesis. nih.gov A similar focused approach on the retinoid pathway could uncover the enzymes responsible for the specific keto-functionalization and isomerization that define this compound. Genome mining and heterologous expression of candidate genes from organisms known to produce this retinoid could be a fruitful strategy. nih.gov

Detailed Characterization of Structure-Activity Relationships for this compound and its Stereoisomers

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the "cis" configuration of the double bond at the 9th position and the keto group at the 4th position are key structural features. scbt.com However, the precise structure-activity relationships (SAR) that govern its interactions with cellular targets are not fully elucidated.

Future SAR studies should systematically investigate how modifications to the this compound structure affect its biological activity. This includes the synthesis and analysis of various stereoisomers and analogues. nih.govnih.gov For instance, comparing the activity of this compound with its all-trans counterpart, as well as with other oxidized and isomeric forms, will provide valuable insights. Techniques like Spectral-SAR (S-SAR) analysis could offer a novel quantitative framework for these investigations. mdpi.com Understanding these relationships is crucial for designing synthetic retinoids with potentially enhanced or more specific therapeutic effects.

Comprehensive Mapping of Its Interactome and Identification of Novel Binding Partners

To fully comprehend the functional roles of this compound, it is essential to identify the proteins and other biomolecules with which it interacts. This network of interactions is known as the interactome. While it is known that some retinoids bind to nuclear receptors like the retinoic acid receptors (RARs), the complete interactome of this compound is likely more extensive. ebi.ac.uk

Modern proteomic techniques, such as affinity purification coupled with mass spectrometry (AP-MS) and proximity-dependent biotin (B1667282) identification (BioID), are powerful tools for mapping interactomes. nih.govbiorxiv.org These approaches can identify both stable and transient binding partners. Applying these methods to cells treated with this compound could reveal novel receptors, enzymes, and other proteins that mediate its effects. Computational approaches, utilizing structural data from protein complexes, can also be employed to predict and verify protein-protein interactions. nih.govembopress.org

Investigation of this compound's Functional Roles Across Diverse Biological Systems and Organisms

The biological functions of retinoids are diverse, ranging from vision and embryonic development to immune function and cell differentiation. nih.gov While some activities of 4-oxoretinol (B14405), a related compound, have been explored in mouse skin and F9 embryonic teratocarcinoma cells, the specific roles of the 9-cis isomer of 4-ketoretinol across a broader range of biological contexts remain largely unknown. ebi.ac.uk

Future research should aim to investigate the functional roles of this compound in various biological systems and organisms. This could involve studying its effects on different cell types, tissues, and model organisms. Transcriptomic studies using technologies like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can provide insights into the gene expression changes induced by this compound and help to uncover its role in both normal physiology and disease states. biomedad.ae

Development of Advanced Analytical Techniques for Low-Abundance Retinoid Metabolites and Their Spatiotemporal Dynamics

A significant challenge in retinoid research is the low endogenous concentration of many active metabolites, including likely this compound. mdpi.com Furthermore, these compounds are often unstable and prone to isomerization, making their accurate quantification difficult. nih.goviarc.fr

There is a pressing need for the development of more sensitive and specific analytical techniques to measure low-abundance retinoids in complex biological samples. creative-proteomics.com Advanced mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are currently the most sensitive and specific for retinoid analysis. nih.govmdpi.com Further improvements in instrumentation, sample preparation, and chromatographic separation will be crucial for accurately determining the spatiotemporal dynamics of this compound in cells and tissues. This will enable a better understanding of its metabolic pathways and how its levels are regulated in response to various stimuli.

Mechanistic Studies of this compound in Developmental Biology Beyond Known Retinoid Roles

Retinoids are well-established as critical signaling molecules in embryonic development. ebi.ac.uk For instance, all-trans-retinoic acid plays a key role in patterning the developing nervous system. While 4-oxoretinol has been shown to be active in Xenopus embryo development, the specific contributions of this compound to these processes are yet to be fully explored. ebi.ac.uk

Future mechanistic studies should focus on how this compound influences developmental processes, potentially uncovering roles that are distinct from those of other retinoids. This could involve investigating its effects on gene expression programs that control cell fate decisions, tissue morphogenesis, and organogenesis. Examining its potential involvement in histone modification and epigenetic regulation could also provide new insights into its mechanism of action. google.comgoogle.com Such studies will be fundamental to understanding the full spectrum of its biological importance.

Q & A

Q. Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) is recommended for separating retinoid isomers, including 9-cis-4-Ketoretinol, using C18 reverse-phase columns and isocratic elution with methanol/water mixtures .

- Nuclear Magnetic Resonance (NMR) : - and -NMR can resolve stereochemical configurations, with chemical shifts for olefinic protons (~6.2–6.5 ppm) critical for distinguishing cis vs. trans isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is preferred for polar retinoids .

Q. Methodological Answer :

- Variable Control : Standardize cell culture conditions (e.g., serum-free media to avoid retinoid-binding protein interference) and animal models (e.g., vitamin A-deficient diets) to reduce confounding factors .

- Dose-Response Validation : Use multiple orthogonal assays (e.g., luciferase reporter assays for receptor activation and qPCR for downstream genes) to confirm dose-dependent effects .

- Meta-Analysis : Apply statistical tools like Cochrane’s Q-test to assess heterogeneity in published data, identifying outliers linked to methodological inconsistencies (e.g., solvent use, light exposure during experiments) .

Basic: What protocols ensure reproducibility in synthesizing this compound with high stereochemical purity?

Q. Methodological Answer :

- Stereoselective Synthesis : Use organocatalytic methods (e.g., chiral phosphine ligands) to favor cis configuration during retinol oxidation .

- Purification : Sequential silica gel chromatography and recrystallization in hexane/ethyl acetate (3:1) to isolate isomers. Monitor purity via HPLC (>98%) .

- Stability Testing : Store under argon at −80°C in amber vials to prevent isomerization and photodegradation .

Advanced: How can computational modeling elucidate the interaction mechanisms of this compound with nuclear receptors like RXR?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with RXRα crystal structures (PDB: 1FBY) to predict binding affinities. Validate with mutagenesis studies on key residues (e.g., Leu436) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (GROMACS) to assess conformational stability over 100-ns trajectories .

- Free Energy Calculations : Apply MM-PBSA to compare binding energies of 9-cis-4-Ketoretinol vs. all-trans analogs, explaining selectivity .

Basic: What are the challenges in isolating this compound from natural sources, and how can they be mitigated?

Q. Methodological Answer :

- Extraction Issues : Low natural abundance and isomerization during extraction. Use cold acetone/ethanol (1:1) under red light to minimize degradation .

- Enrichment Strategies : Immunoaffinity columns with anti-retinoid antibodies improve specificity. Validate recovery rates via spike-in experiments with isotopic labels (e.g., -standards) .

Advanced: How should researchers design experiments to investigate the role of this compound in epigenetic regulation?

Q. Methodological Answer :

- Hypothesis-Driven Design : Test if 9-cis-4-Ketoretinol modulates DNA methyltransferase (DNMT) activity via RXR-dependent pathways. Include siRNA knockdown controls for RXR .

- Multi-Omics Integration : Combine RNA-seq (transcriptome), ChIP-seq (RXR binding sites), and methylome analysis (WGBS) to map regulatory networks .

- Ethical Validation : Follow FINER criteria (Feasible, Novel, Ethical) by using primary human cell lines instead of animal models where possible .

Basic: What are the best practices for quantifying this compound in plasma or tissue samples?

Q. Methodological Answer :

- Sample Preparation : Liquid-liquid extraction with hexane/ethyl acetate (4:1), followed by solid-phase extraction (C18 cartridges) to remove lipids .

- LC-MS/MS Parameters :

Advanced: How can isotopic labeling resolve uncertainties in the metabolic fate of this compound?

Q. Methodological Answer :

- Tracer Studies : Administer -labeled 9-cis-4-Ketoretinol to track metabolites via LC-HRMS. Compare with unlabeled controls to distinguish endogenous vs. exogenous pathways .

- Kinetic Modeling : Use compartmental models (e.g., SAAM II) to estimate turnover rates in liver vs. adipose tissue .

Basic: What experimental controls are essential for cell-based assays studying this compound’s effects?

Q. Methodological Answer :

- Negative Controls : Solvent-only (e.g., DMSO) and retinoid-depleted media.

- Positive Controls : All-trans retinoic acid (ATRA) to benchmark receptor activation .

- Viability Assays : Concurrent MTT or ATP assays to rule out cytotoxicity .

Advanced: What strategies mitigate photodegradation and isomerization of this compound in long-term studies?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.